

# Technical Guide: Fluorescent Orange 547

## Chemistry & Application

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### Compound of Interest

Compound Name: *Fluorescent orange 547*

Cat. No.: *B12057615*

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Content Type: Technical Whitepaper Target Audience: Researchers, Bioengineers, and Drug Development Scientists

## Executive Summary: The 547 nm Fluorophore Landscape

"**Fluorescent Orange 547**" represents a critical class of water-soluble indocarbocyanine dyes, functionally equivalent to Cyanine 3 (Cy3), Quasar® 547, and DyLight™ 547. Characterized by an excitation maximum at 547 nm and emission at 570 nm, this fluorophore is the industry standard for the "Orange" channel in flow cytometry, fluorescence microscopy, and qPCR.

This guide provides the definitive physicochemical data, molecular formulas, and verified protocols for utilizing **Fluorescent Orange 547** in high-sensitivity bioconjugation.

## Physicochemical Specifications

Precise molecular weight (MW) and formula data are prerequisites for accurate stoichiometry in conjugation reactions. "**Fluorescent Orange 547**" exists in multiple functional forms; using the wrong MW for calculations is a common source of experimental failure (e.g., under-labeling).

**Table 1: Molecular Specifications by Functional Group**

Functional Form	Chemical Description	Molecular Formula	Molecular Weight (g/mol)	Solubility	Application
Free Acid / Salt	Sodium 5-sulfonato-indocarbocyanine		638.73	Water, DMSO, DMF	Control standards, spectral calibration
NHS Ester	Succinimidyl Ester (SE) derivative		735.80	DMSO, DMF (Anhydrous)	Labeling Lysine residues (Antibodies, Proteins)
Phosphoramidite	5'-Dimethoxytrityl derivative	*	~1091.3	Acetonitrile	Oligonucleotide synthesis (5' labeling)

\*Note: Phosphoramidite formula/MW varies slightly by manufacturer linker chemistry (e.g., Quasar 547 vs. generic Cy3). Always verify the CoA of your specific lot.

## Spectral Properties[2][3][4]

- Excitation Max ( ): 547 nm
- Emission Max ( ): 570 nm
- Extinction Coefficient ( ):
- Quantum Yield ( ): ~0.15 (Protein conjugated), ~0.31 (Free dye in ethanol)

- Correction Factor (

): 0.09 (Used for A280 correction in protein concentration)

## Structural & Mechanistic Logic

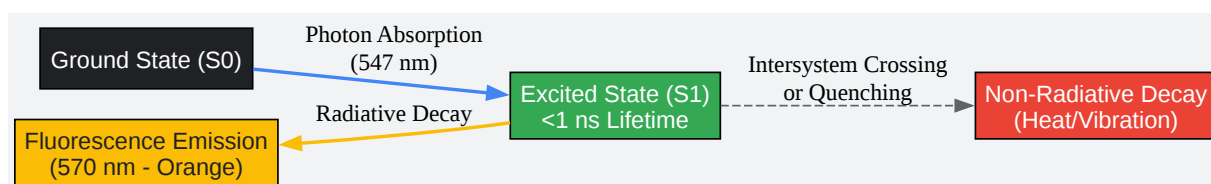
**Fluorescent Orange 547** is built on a polymethine bridge connecting two indole rings. The "547" variant specifically includes sulfonate groups (

) on the indole rings.

- Causality of Sulfonation: The sulfonate groups are not merely structural; they provide water solubility and reduce H-aggregation. Non-sulfonated cyanines tend to stack in aqueous solution, quenching fluorescence.
- Rigidity & Fluorescence: The polymethine chain is rigid. Upon binding to a biomolecule, the rotational freedom is further restricted, often increasing the quantum yield compared to the free dye.

## Visualization: Spectral Pathway & Jablonski Logic

The following diagram illustrates the energy transfer logic and Stokes shift inherent to the 547 fluorophore.



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Figure 1: Simplified energy diagram for **Fluorescent Orange 547**. Note the Stokes shift (23 nm) which allows separation of excitation light from emission signal.

## Protocol: High-Fidelity Antibody Conjugation

Objective: Label 1 mg of IgG antibody with **Fluorescent Orange 547 NHS Ester** to achieve a Degree of Labeling (DOL) of 3–5 dyes per protein.

Mechanism: The N-hydroxysuccinimide (NHS) ester reacts with primary amines ( ) on Lysine residues to form a stable amide bond. This reaction competes with hydrolysis; therefore, anhydrous conditions for the dye stock and pH control are critical.

## Reagents

- Protein: IgG (1 mg/mL) in PBS, pH 7.2–7.4 (Must be free of BSA, Azide, or Tris).
- Dye: **Fluorescent Orange 547 NHS Ester** (MW 735.80).
- Buffer: 1M Sodium Bicarbonate ( ), pH 8.5.
- Solvent: Anhydrous DMSO or DMF.

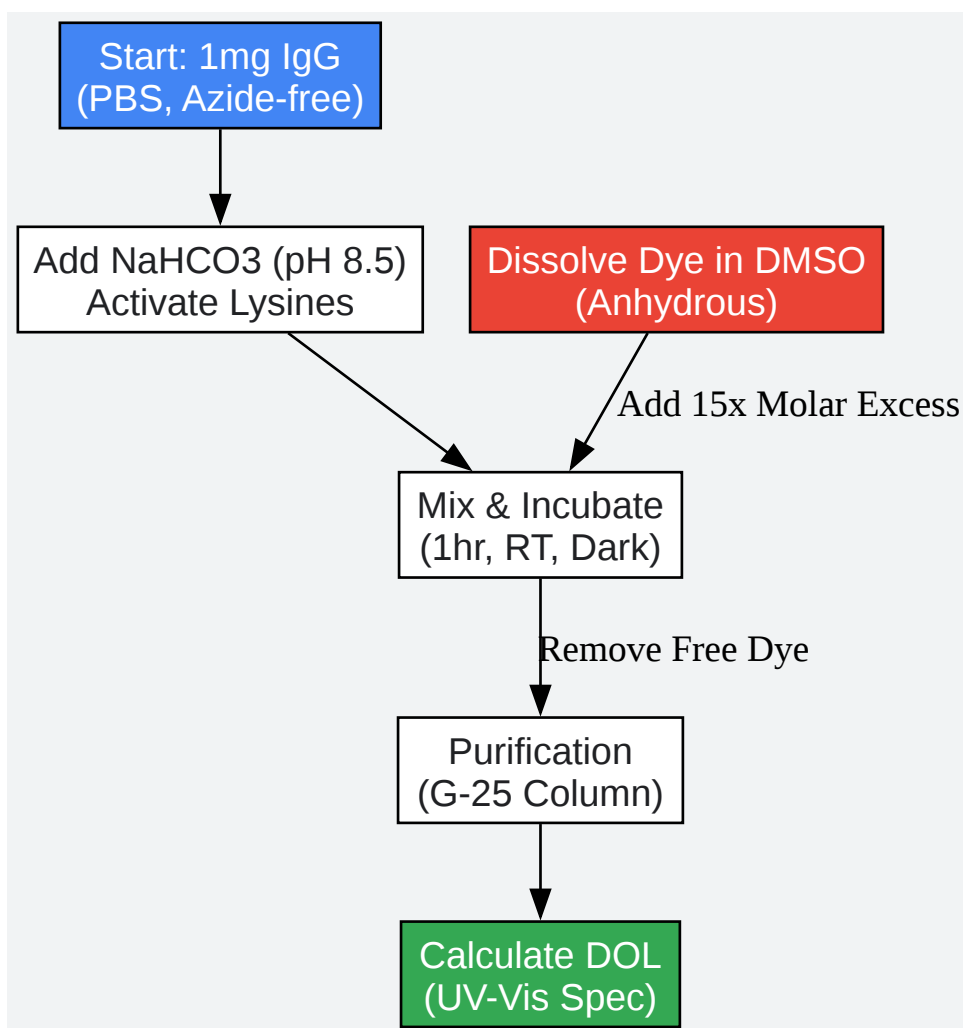
## Step-by-Step Methodology

- Buffer Exchange (Critical Pre-step): If the antibody is in Tris or contains Azide, dialyze against PBS. Tris contains amines that will react with the dye, neutralizing it before it labels the protein.
- pH Adjustment: Add of 1M Sodium Bicarbonate (pH 8.5) to of Antibody solution.
  - Why: The NHS reaction is pH-dependent. At pH 8.5, Lysine -amines are unprotonated and nucleophilic.
- Dye Solubilization: Dissolve 1 mg of **Fluorescent Orange 547 NHS Ester** in anhydrous DMSO.
  - Concentration: 10 mg/mL (

).

- Note: Prepare immediately before use. NHS esters hydrolyze within minutes in water.
- Reaction Calculation (Self-Validating Step): Target Molar Excess: 15x (for IgG).
- Incubation: Add the calculated dye volume to the protein while vortexing gently. Incubate for 1 hour at Room Temperature in the dark.
- Purification: Remove unreacted dye using a Sephadex G-25 desalting column (PD-10) or dialysis cassette (10K MWCO). Elute with PBS.

## Workflow Visualization



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Figure 2: Critical path for NHS-ester conjugation. The pH adjustment step is the most common failure point.

## Quality Control: Degree of Labeling (DOL)

Trust but verify. You must calculate the DOL to ensure the reagent is fit for purpose.

Formula:

Where:

- : Absorbance at 547 nm.
- : Absorbance at 280 nm.
- : 150,000 (for IgG).
- (Correction Factor): 0.09.
- : 150,000.

Interpretation:

- DOL < 2: Under-labeled. Increase molar excess in next attempt.
- DOL > 6: Over-labeled. Risk of quenching (H-dimer formation) or precipitation.

## References

- PubChem. (2025).[1] **Fluorescent orange 547** - Compound Summary. National Library of Medicine. [[Link](#)]

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## Sources

- 1. Fluorescent orange 547 | C<sub>30</sub>H<sub>35</sub>N<sub>2</sub>NaO<sub>8</sub>S<sub>2</sub> | CID 16213717 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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